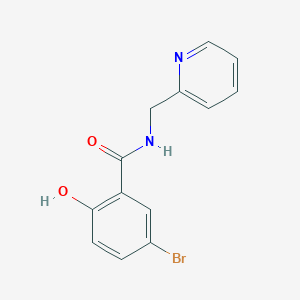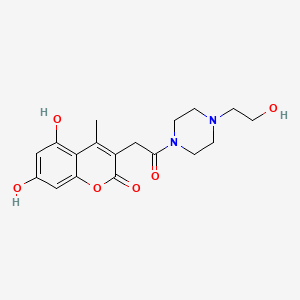
5,5'-Carbonylbis(1H-indene-1,3(2H)-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Carbonylbis(1H-indene-1,3(2H)-dione): is an organic compound with a unique structure that features two indene-1,3-dione units connected by a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione) typically involves the reaction of indene-1,3-dione with a carbonylating agent. One common method is the use of phosgene or its derivatives under controlled conditions to introduce the carbonyl linkage between the two indene-1,3-dione units. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione) can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals like phosgene.
化学反応の分析
Types of Reactions
Oxidation: : 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione) can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acid derivatives.
Reduction: : Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: : The compound can participate in substitution reactions, where functional groups on the indene-1,3-dione units are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, organometallic reagents, inert solvents like dichloromethane.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indene-1,3-dione derivatives.
科学的研究の応用
Chemistry: : 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione) is used as a building block in organic synthesis
Biology: : In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive carbonyl group.
Medicine: : The compound’s derivatives have shown potential as therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: : In the industrial sector, 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione) is used in the production of advanced materials, such as polymers and resins, due to its ability to form stable, high-molecular-weight compounds.
作用機序
The mechanism of action of 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione) involves its reactive carbonyl group, which can interact with various molecular targets. In biological systems, this compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pathways involved in these interactions are often related to the compound’s ability to undergo nucleophilic addition and substitution reactions.
類似化合物との比較
Similar Compounds
Indene-1,3-dione: The parent compound of 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione), which lacks the carbonyl linkage.
1,3-Indandione: A structurally related compound with similar reactivity but different applications.
Benzil: Another diketone compound with a similar carbonyl structure but different aromatic units.
Uniqueness: : 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione) is unique due to its dual indene-1,3-dione units connected by a carbonyl group, which imparts distinct chemical and physical properties
特性
分子式 |
C19H10O5 |
|---|---|
分子量 |
318.3 g/mol |
IUPAC名 |
5-(1,3-dioxoindene-5-carbonyl)indene-1,3-dione |
InChI |
InChI=1S/C19H10O5/c20-15-7-17(22)13-5-9(1-3-11(13)15)19(24)10-2-4-12-14(6-10)18(23)8-16(12)21/h1-6H,7-8H2 |
InChIキー |
JLGIBEAVRQOEKK-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)C3=CC4=C(C=C3)C(=O)CC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


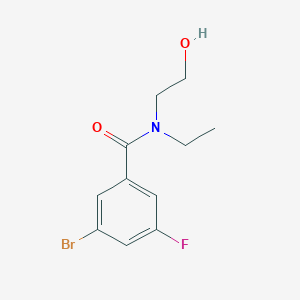


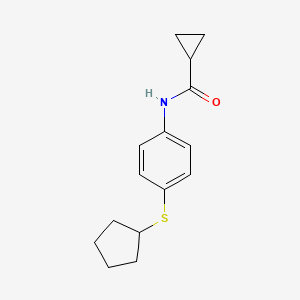
![2-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14898111.png)
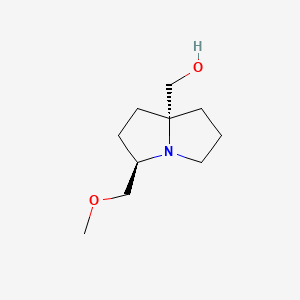
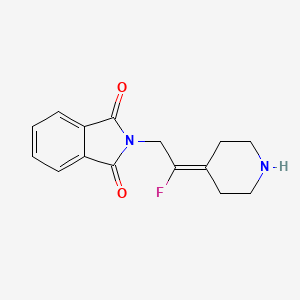
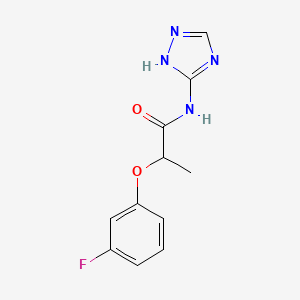
![2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14898134.png)
